molecular formula C18H14ClF3N2O B3036930 4-[(4-chlorobenzyl)oxy]-5-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole CAS No. 400086-52-4

4-[(4-chlorobenzyl)oxy]-5-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole

Cat. No.: B3036930
CAS No.: 400086-52-4
M. Wt: 366.8 g/mol
InChI Key: LOQSGYOWPLKBCS-UHFFFAOYSA-N
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Description

4-[(4-chlorobenzyl)oxy]-5-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with various functional groups, including a 4-chlorobenzyl group, a methyl group, a phenyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-chlorobenzyl)oxy]-5-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the condensation of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the 4-chlorobenzyl group: This step involves the reaction of the pyrazole intermediate with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Substitution with the trifluoromethyl group: This can be accomplished using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate under suitable conditions.

    Final functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

4-[(4-chlorobenzyl)oxy]-5-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[(4-chlorobenzyl)oxy]-5-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[(4-chlorobenzyl)oxy]-5-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the pyrazole ring.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-fluorobenzyl)oxy]-5-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole
  • 4-[(4-bromobenzyl)oxy]-5-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole
  • 4-[(4-methylbenzyl)oxy]-5-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole

Uniqueness

The uniqueness of 4-[(4-chlorobenzyl)oxy]-5-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole lies in the specific combination of substituents, which imparts distinct chemical properties and potential applications. The presence of the 4-chlorobenzyl group, in particular, may enhance its biological activity and selectivity compared to similar compounds with different substituents.

Properties

IUPAC Name

4-[(4-chlorophenyl)methoxy]-5-methyl-1-phenyl-3-(trifluoromethyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClF3N2O/c1-12-16(25-11-13-7-9-14(19)10-8-13)17(18(20,21)22)23-24(12)15-5-3-2-4-6-15/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOQSGYOWPLKBCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C(F)(F)F)OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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